Hydrate ibandronate sodium is a bisphosphonate compound primarily used in the treatment and prevention of osteoporosis, particularly in postmenopausal women. It functions by inhibiting bone resorption, thereby increasing bone mineral density and reducing the risk of vertebral fractures. The compound is marketed under the trade name Boniva and has been extensively studied for its pharmacological properties and clinical applications.
Ibandronate sodium is synthesized from various chemical precursors and has been the subject of numerous patents detailing its production methods. The compound is derived from phosphonic acid derivatives, which are modified to enhance their efficacy as anti-resorptive agents.
Ibandronate sodium belongs to the class of medications known as bisphosphonates. These compounds are characterized by their ability to bind to hydroxyapatite in bone and inhibit osteoclast-mediated bone resorption. Ibandronate sodium is classified as a nitrogen-containing bisphosphonate, which distinguishes it from non-nitrogenous counterparts by its mechanism of action that involves inhibition of protein synthesis in osteoclasts.
The synthesis of ibandronate sodium typically involves several key steps, including the reaction of specific phosphonic acid derivatives with halogenated propionates. One notable method described in patent EP2038291B1 involves reacting methyl-3-halopropionate with a suitable amino compound to form an intermediate, which is subsequently converted into ibandronate sodium through further chemical modifications .
The molecular formula for ibandronate sodium is C₁₃H₁₈N₂O₇P₂Na. The structure features a central carbon atom bonded to a nitrogen-containing side chain and two phosphonate groups, which are crucial for its biological activity.
Ibandronate sodium undergoes various chemical reactions, primarily involving hydrolysis and complexation with calcium ions in physiological conditions. The stability of ibandronate in solution is critical for its bioavailability and therapeutic efficacy.
Ibandronate sodium exerts its pharmacological effects by inhibiting osteoclast activity, leading to decreased bone resorption. This action is mediated through several pathways:
Ibandronate sodium is primarily used in clinical settings for:
Ibandronate sodium hydrate belongs to the nitrogen-containing bisphosphonate (N-BP) class, characterized by a P-C-P backbone with a hydroxyl group (-OH) at the R1 position and a tertiary nitrogen-containing alkyl chain at R2. This structure enables potent inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. FPPS catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP)—essential for protein prenylation in osteoclasts [1] [6].
Table 1: Key Molecular Interactions of Ibandronate with Human FPPS
| FPPS Residue | Interaction Type | Functional Consequence |
|---|---|---|
| Thr201 | Hydrogen bonding with N-BP heterocyclic nitrogen | Stabilizes carbocation intermediate analog |
| Lys200 (carbonyl) | Electrostatic attraction | Anchors phosphonate groups |
| Tyr204 | Hydrophobic interaction with R2 chain | Maintains enzyme-inhibitor complex isomerization |
| Mg²⁺ tri-nuclear cluster | Coordination with phosphonate oxygens | Mimics pyrophosphate substrate binding |
Ibandronate occupies the allylic substrate binding pocket of FPPS, competing with DMAPP/GPP. Its nitrogen atom protonates within the heterocyclic ring, enabling hydrogen bonding with Thr201 and the carbonyl oxygen of Lys200—key residues that stabilize FPPS’s carbocation intermediate during catalysis [1]. Mutagenesis studies reveal that Thr201 mutations (e.g., T201A) reduce ibandronate’s inhibitory potency by >50%, confirming this residue’s role in binding stabilization. Tyr204 further stabilizes the isomerized FPPS–ibandronate–IPP ternary complex via hydrophobic interactions with the inhibitor’s R2 chain [1]. Compared to risedronate, ibandronate exhibits ~3-fold lower FPPS inhibition potency (IC₅₀ = 5.8 nM vs. 2.0 nM for risedronate), attributable to differences in heterocyclic ring geometry and charge distribution [4] [6]. This inhibition depletes intracellular FPP and GGPP, disrupting prenylation of small GTPases (e.g., Ras, Rho, Rac) required for osteoclast survival and function [6] [9].
Ibandronate’s bone mineral affinity arises from its phosphonate groups’ ability to chelate calcium ions in hydroxyapatite (HAP; Ca₁₀(PO₄)₆(OH)₂). The R1 hydroxyl group enhances coordination with HAP surfaces, forming tridentate binding configurations. Thermodynamic studies show ibandronate’s HAP binding affinity (Kd ≈ 4.2 × 10⁻⁷ M) ranks third among clinical bisphosphonates—below zoledronate (Kd ≈ 1.1 × 10⁻⁷ M) and alendronate (Kd ≈ 2.8 × 10⁻⁷ M), but above risedronate (Kd ≈ 1.5 × 10⁻⁶ M) [5] [2].
Table 2: Hydroxyapatite Binding Parameters of Clinical Bisphosphonates
| Bisphosphonate | Binding Affinity Rank (High to Low) | Relative Affinity vs. Ibandronate | Skeletal Retention Half-life |
|---|---|---|---|
| Zoledronate | 1 | ~4× higher | >10 years |
| Alendronate | 2 | ~1.5× higher | ~10 years |
| Ibandronate | 3 | Reference | ~5–8 years |
| Risedronate | 4 | ~3.6× lower | ~2–3 years |
Ibandronate’s intermediate affinity enables balanced skeletal distribution: ~40–60% of systemically administered drug incorporates into bone mineral surfaces, preferentially targeting sites of high bone turnover [5]. Unlike high-affinity BPs (e.g., alendronate), which concentrate densely on bone surfaces, ibandronate penetrates deeper into remodeling loci due to less immediate surface binding. This facilitates broader distribution within trabecular and cortical bone compartments [2]. Pharmacokinetic modeling shows ibandronate’s skeletal release follows biphasic kinetics: an initial rapid elution phase (t½α = 12–24 hours) during active resorption, followed by slow liberation (t½β = 5–8 years) from buried bone matrix. This kinetic profile underlies its sustained antiresorptive effects and moderate reversibility upon discontinuation—evidenced by rapid resumption of bone remodeling in animal models within 1 month post-cessation [2].
Following HAP binding, ibandronate internalization occurs via fluid-phase endocytosis during osteoclast-mediated acidification of the resorption lacuna. At pH ≤ 5.0, protonation of the phosphonate groups facilitates dissociation from mineral surfaces, enabling drug uptake into osteoclasts [6]. Intracellularly, ibandronate inhibits FPPS, depleting FPP and GGPP pools. This disrupts prenylation of GTPases (e.g., Rab5, RhoA, Rac1), which regulate:
Ibandronate also modulates pro-osteoclastogenic pathways independent of FPPS. In vascular smooth muscle cells (VSMCs), it suppresses norepinephrine-induced fibrosis by inhibiting Ras-p38 MAPK-CTGF signaling—an effect reversible by farnesol supplementation [9]. In chondrocytes, ibandronate downregulates TLR4/MyD88/NF-κB signaling, reducing IL-1β-induced expression of matrix metalloproteinases (MMP-9, MMP-13) and aggrecanases (ADAMTS-5) [10]. This attenuates extracellular matrix degradation in osteoarthritis models.
Figure: Ibandronate’s Multilevel Osteoclast Suppression
[ Osteoclast Precursor ] ↓ M-CSF/RANKL [ Activated Osteoclast ] | ├─ FPPS Inhibition → Depleted FPP/GGPP → GTPase Dysfunction | | | ├─ Impaired vesicular trafficking → No ruffled border | ├─ Disrupted actin polymerization → Failed sealing zone | └─ Unprenylated Ras accumulation → Mitochondrial apoptosis | └─ TLR4/NF-κB Suppression → Reduced MMP/cytokine production Consequently, ibandronate induces osteoclast apoptosis within 12–48 hours and reduces resorptive activity by >80% at pharmacologically relevant concentrations (10⁻⁸–10⁻⁷ M) [4] [6].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8